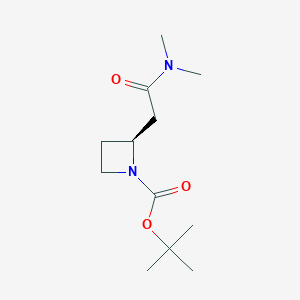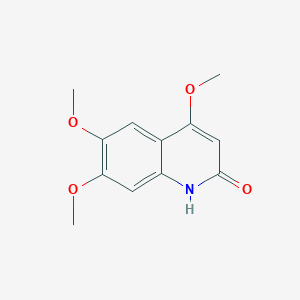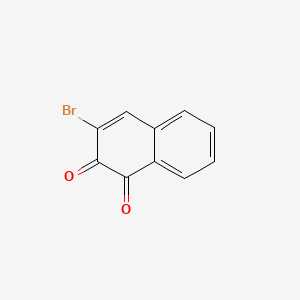![molecular formula C15H10O3 B11871783 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- CAS No. 82222-42-2](/img/structure/B11871783.png)
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a unique structure that makes it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- typically involves the reaction of 4-methoxy-1-naphthol with a 1,1-diarylprop-2-yn-1-ol. This reaction is carried out under reflux conditions in 1,2-dichloroethane with the presence of a catalyst such as PPTS (pyridinium p-toluenesulfonate) and trimethyl orthoformate . The reaction mixture is then purified using silica gel chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- has several scientific research applications:
Chemistry: It is used as a photochromic material in the development of smart materials and molecular switches.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of photochromic lenses and other materials that require light-responsive behavior
Mécanisme D'action
The mechanism of action of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- involves a ring-opening reaction upon exposure to light, leading to the formation of intensely colored merocyanine dyes. This photochromic behavior is due to the reversible transformation between the closed and open forms of the molecule. The molecular targets and pathways involved in this process are primarily related to the absorption of light and the subsequent electronic transitions within the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Naphtho[2,3-b]pyran-2-one
- 3H-Naphtho[2,1-b]pyran
Uniqueness
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- is unique due to its specific substitution pattern and the resulting photochromic properties. Compared to other naphthopyrans, it offers distinct advantages in terms of stability and the intensity of the color change upon exposure to light .
This detailed overview highlights the significance of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- in various scientific and industrial fields
Propriétés
Numéro CAS |
82222-42-2 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3-acetylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C15H10O3/c1-9(16)13-8-11-7-6-10-4-2-3-5-12(10)14(11)18-15(13)17/h2-8H,1H3 |
Clé InChI |
HMXBHQOJHVJGDN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)





![tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate](/img/structure/B11871738.png)




![5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile](/img/structure/B11871784.png)
